![molecular formula C19H18N2O5 B2964585 N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351584-98-9](/img/structure/B2964585.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a benzyl group (benzyl), and a morpholine group (morpholine-3-carboxamide) with an additional carbonyl group (5-oxo) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzodioxole and morpholine rings may participate in electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. Computational methods or experimental testing could be used to determine these properties .Applications De Recherche Scientifique
Anticancer Activity
Compounds with the 1,3-benzodioxole moiety have been investigated for their potential anticancer properties. The structure of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide suggests it could be a candidate for anticancer drug development. Research has shown that similar compounds exhibit a range of pharmacological activities, including anti-cancer effects . These compounds can be designed to target specific cancer cell lines and may work by inhibiting cell proliferation or inducing apoptosis.
Anti-Infective Properties
The benzodioxole ring is known for its anti-infective properties. This compound could be synthesized and tested for its efficacy against various bacterial and viral infections. The synthesis process often involves a Claisen–Schmidt condensation reaction, which could be optimized for this particular compound to enhance its anti-infective capabilities .
Antioxidant Effects
Benzodioxole derivatives are also recognized for their antioxidant properties. N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide could be explored as a potential antioxidant to combat oxidative stress, which is a factor in many chronic diseases .
Auxin Receptor Agonism and Plant Growth Promotion
In the field of agriculture, benzodioxole derivatives have been used as auxin receptor agonists to promote root growth in plants. This compound could be investigated for its ability to enhance root-related signaling responses and potentially serve as a potent root growth promoter .
Anti-Diabetic Activity
The structural similarity to other benzodioxole compounds that exhibit anti-diabetic activity suggests that this compound could be researched for its potential to act as an anti-diabetic agent. It could be tested for its ability to regulate blood sugar levels and improve insulin sensitivity .
Flavoring Agent in Food
While not directly related to the compound , benzodioxole structures have been used as flavoring agents in food. This compound could be synthesized and evaluated for its sensory properties to determine if it could be used to enhance the flavor profile of certain food products .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18-11-24-10-15(21(18)9-13-4-2-1-3-5-13)19(23)20-14-6-7-16-17(8-14)26-12-25-16/h1-8,15H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAOHIFISDVJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)
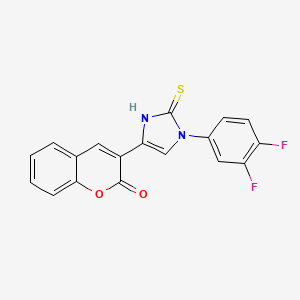
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)
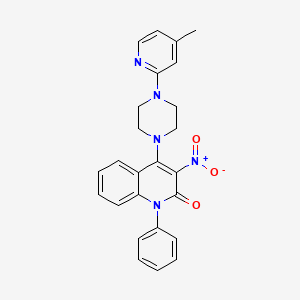
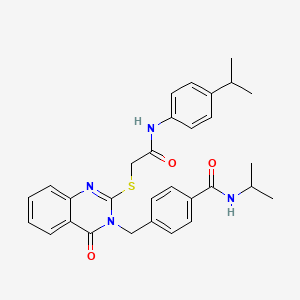
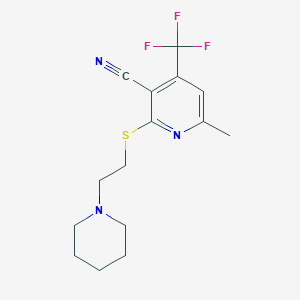
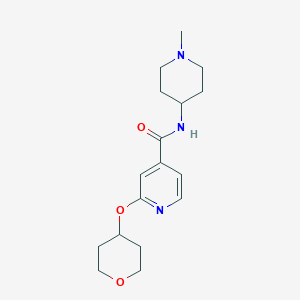
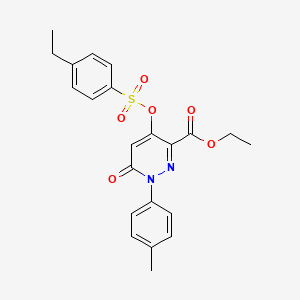
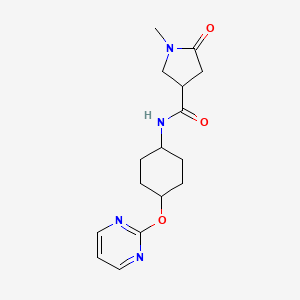
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)